dTDP-galactose

Descripción

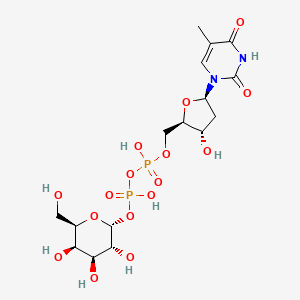

Structure

3D Structure

Propiedades

Número CAS |

5817-97-0 |

|---|---|

Fórmula molecular |

C16H26N2O16P2 |

Peso molecular |

564.3 g/mol |

Nombre IUPAC |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11-,12-,13+,15+/m0/s1 |

Clave InChI |

YSYKRGRSMLTJNL-OAOVJFGZSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of Dtdp Galactose

De Novo Biosynthesis Pathways

De novo synthesis of sugar nucleotides begins with readily available metabolic intermediates and builds the complex sugar structures step-by-step. This process ensures the precise formation of activated sugar donors required for glycosylation and other cellular functions.

Precursors and Initial Steps

The de novo synthesis of dTDP-glucose, a direct precursor to dTDP-galactose, initiates with the reaction between deoxythymidine triphosphate (dTTP) and glucose-1-phosphate. This fundamental step activates the glucose moiety by linking it to the thymidine (B127349) diphosphate (B83284) carrier.

Precursors:

Deoxythymidine triphosphate (dTTP)

Glucose-1-phosphate (α-D-glucose 1-phosphate)

Initial Reaction: The primary reaction involves the transfer of the thymidylmonophosphate (dTMP) moiety from dTTP to glucose-1-phosphate. This process yields dTDP-glucose and inorganic diphosphate.

Key Enzymatic Conversions

The conversion of precursors into dTDP-glucose and its subsequent modification are catalyzed by a series of specific enzymes.

Glucose-1-phosphate thymidylyltransferase, commonly known as RmlA, is the enzyme responsible for the initial step in the dTDP-rhamnose biosynthetic pathway, which also serves as the entry point for dTDP-glucose synthesis. RmlA catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate.

Enzyme: Glucose-1-phosphate thymidylyltransferase (RmlA)

EC Number: EC:2.7.7.24

Reaction: dTTP + α-D-glucose 1-phosphate → dTDP-α-D-glucose + diphosphate

Function: RmlA acts as a nucleotidyltransferase, transferring the thymidylmonophosphate group from dTTP to glucose-1-phosphate. This reaction is crucial for activating glucose for subsequent modifications. RmlA participates in nucleotide sugar metabolism and is essential for the biosynthesis of components like bacterial cell walls proteopedia.orguniprot.orgoup.com.

Structural Features: RmlA typically functions as a tetramer and possesses a structure divided into three functional domains: a core domain that binds the nucleotide, a sugar-binding domain, and a dimerization domain. The active site is formed at the interface of the core and sugar-binding domains, comprising specific catalytic and thymidine-binding residues proteopedia.orgacs.org.

Table 1: RmlA Enzyme Activity

| Enzyme Name | EC Number | Substrates | Products | Key Role |

| Glucose-1-phosphate thymidylyltransferase (RmlA) | EC:2.7.7.24 | Deoxythymidine triphosphate (dTTP), Glucose-1-phosphate | dTDP-α-D-glucose, Diphosphate | Catalyzes the initial activation of glucose to form dTDP-glucose. |

Following the formation of dTDP-glucose, the next critical step in the de novo pathway is catalyzed by dTDP-D-glucose 4,6-dehydratase, known as RmlB. This enzyme modifies dTDP-glucose by catalyzing a dehydration reaction, producing dTDP-4-keto-6-deoxy-D-glucose, a common intermediate in the synthesis of various 6-deoxysugars.

Enzyme: dTDP-D-Glucose 4,6-Dehydratase (RmlB)

EC Number: EC 4.2.1.46

Function: RmlB catalyzes the conversion of dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. This reaction involves oxidation at the C4 position and subsequent dehydration, effectively removing a hydroxyl group at C4 and a hydrogen at C6. This step is essential for the biosynthesis of numerous 6-deoxysugars found in bacterial lipopolysaccharides and secondary metabolites oup.comebi.ac.ukwisc.edu.

Table 2: RmlB Enzyme Activity

| Enzyme Name | EC Number | Substrate | Product | Key Role |

| dTDP-D-Glucose 4,6-Dehydratase (RmlB) | EC 4.2.1.46 | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | Catalyzes the oxidation and dehydration of dTDP-glucose, initiating the deoxygenation pathway. |

The catalytic mechanism of RmlB is a complex, multi-step process that requires the cofactor NAD+. The reaction proceeds through a series of oxidation, elimination, and reduction steps:

Dehydrogenation: NAD+ acts as an oxidant, abstracting a hydride from the C4 hydroxyl group of dTDP-glucose. This generates a 4-keto intermediate, dTDP-4-ketoglucose, and reduces NAD+ to NADH.

Dehydration: A water molecule is eliminated from the C5 and C6 positions of the sugar ring, forming an enol intermediate, dTDP-4-keto-5,6-glucosene. This step is often facilitated by general acid-base catalysis.

Rereduction: The C6 position of the enol intermediate is reduced by a hydride transfer from NADH, regenerating NAD+ and yielding the final product, dTDP-4-keto-6-deoxy-D-glucose.

Table 3: Catalytic Mechanism of RmlB

| Step | Description | Key Cofactor | Intermediate Product |

| 1 | NAD+ abstracts a hydride from C4 of dTDP-glucose, forming a 4-keto intermediate and NADH. | NAD+ | dTDP-4-ketoglucose |

| 2 | Elimination of water between C5 and C6, forming an enol intermediate. | - | dTDP-4-keto-5,6-glucosene |

| 3 | NADH reduces the C6 position, regenerating NAD+ and forming the final product. | NADH | dTDP-4-keto-6-deoxy-D-glucose |

The reduced cofactor, NADH, is observed to adopt a distorted "boat" conformation within the active site, stabilized by an internal hydrogen bond. This conformational change, potentially influenced by an active-site tyrosine residue, allows the enzyme to fine-tune the redox potential of NADH, thereby optimizing the catalytic efficiency of the hydride transfer acs.org.

Structural studies of RmlB from various bacterial species, such as Salmonella enterica and Streptococcus suis, have revealed conserved active site features essential for its catalytic function. RmlB typically functions as a homodimer, with each monomer comprising two domains: an N-terminal domain that binds NAD+ and a C-terminal domain that binds the sugar substrate, dTDP-glucose. These domains converge to form a deep cavity that constitutes the active site researchgate.netresearchgate.net.

Key residues identified in the active site and their proposed roles include:

Tyrosine Residues (e.g., Tyr161, Tyr301): These residues are crucial for catalysis, often acting as a catalytic base to abstract a proton from the C4 hydroxyl group during the initial dehydrogenation step and participating in hydride transfer acs.orgresearchgate.netrcsb.orgnih.gov.

Aspartic Acid and Glutamic Acid Residues (e.g., Asp62, Asp135, Glu136, Glu198): These acidic residues are implicated in the dehydration step, potentially forming a catalytic triad (B1167595) with tyrosine and facilitating the elimination of water between C5 and C6 wisc.eduresearchgate.netrcsb.orgnih.gov.

Lysine Residues (e.g., Lys171, Lys199): Lysine residues are involved in binding the cofactor NAD+ and may also play a role in stabilizing intermediates or facilitating proton transfer wisc.eduresearchgate.net.

Conserved Motifs: A characteristic Gly-X-Gly-X-Gly (GXGXXG) motif is present in the N-terminal domain, typical of short-chain dehydrogenase/reductase (SDR) superfamily members, and is involved in NAD+ binding researchgate.netresearchgate.net.

Mutagenesis studies targeting these active site residues have demonstrated their critical importance for catalytic activity. Mutations in most of these residues lead to a significant reduction in catalytic efficiency, highlighting their specific roles in the complex reaction mechanism wisc.edu. The active sites are highly conserved across different bacterial species, underscoring the fundamental nature of this enzymatic transformation in deoxysugar biosynthesis researchgate.netnih.gov.

Table 4: Key Residues in RmlB Active Site

| Residue Type / Motif | Proposed Role | Example Residues (from literature) |

| Tyrosine (Tyr) | Catalytic base, proton abstraction, hydride transfer | Tyr161, Tyr301 |

| Aspartic Acid (Asp) | Catalysis of dehydration, stabilization of intermediates | Asp62, Asp135 |

| Glutamic Acid (Glu) | Catalysis of dehydration, stabilization of intermediates | Glu136, Glu198 |

| Lysine (Lys) | Cofactor binding (NAD+), stabilization, proton transfer | Lys171, Lys199 |

| GXGXXG Motif | NAD+ binding | Conserved motif |

| Other residues | Binding of NAD+ cofactor (adenine portion, ribose sugar) and dTDP-glucose substrate | Ile21, Ala57, Ile59, Val77, Ala81, Leu107, Asp37 |

Compound List

this compound

dTDP-glucose

dTTP (Deoxythymidine triphosphate)

Glucose-1-phosphate (α-D-glucose 1-phosphate)

Diphosphate

dTDP (Deoxythymidine diphosphate)

dTDP-4-keto-6-deoxy-D-glucose

dTDP-4-keto-5,6-glucosene

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

NADH (Nicotinamide adenine dinucleotide, reduced)

L-rhamnose

dTDP-L-rhamnose

Biological Roles and Metabolic Integration of Dtdp Galactose

Comparative Metabolism with Other Nucleotide Sugars

Nucleotide sugars are essential activated precursors that serve as donors of sugar residues in glycosylation reactions, playing a critical role in the biosynthesis of complex carbohydrates, including polysaccharides, glycoproteins, and glycolipids. While they share the fundamental role of providing activated monosaccharides, their specific structures, biosynthetic pathways, enzymatic machinery, and biological applications exhibit significant diversity. This section compares the metabolism of dTDP-galactose with three other prominent nucleotide sugars: UDP-galactose, GDP-mannose, and dTDP-rhamnose.

Biosynthetic Pathways and Key Enzymes

The synthesis of nucleotide sugars typically begins with common monosaccharides or their phosphorylated derivatives, which are then activated by coupling with nucleoside diphosphates or triphosphates.

UDP-galactose: This nucleotide sugar is primarily derived from UDP-glucose through the action of UDP-galactose epimerase (GalE) , which catalyzes the epimerization of UDP-glucose at the C4 position wur.nlresearchgate.netnih.govresearchgate.netscielo.br. UDP-glucose itself is synthesized from glucose-1-phosphate by UDP-glucose pyrophosphorylase (GalU) wur.nlresearchgate.netnih.gov. This pathway highlights a direct interconversion between two common UDP-sugars.

GDP-mannose: The synthesis of GDP-mannose originates from mannose-1-phosphate, which is converted to GDP-mannose by GDP-mannose pyrophosphorylase frontiersin.org. GDP-mannose is a crucial precursor for the biosynthesis of other important nucleotide sugars, such as GDP-fucose and GDP-rhamnose, via the action of enzymes like GDP-mannose-4,6-dehydratase (GMD) researchgate.netoup.comnih.govacs.orgmdpi.com. GMD catalyzes a critical dehydration step that initiates the pathway to deoxy sugars.

dTDP-rhamnose: This deoxy sugar nucleotide is synthesized from glucose-1-phosphate through a multi-step enzymatic pathway involving four key enzymes: RmlA (glucose-1-phosphate thymidylyltransferase) , RmlB (dTDP-glucose-4,6-dehydratase) , RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase) , and RmlD (dTDP-4-keto-L-rhamnose reductase) wur.nlresearchgate.netoup.comnih.govmdpi.comnih.govbiorxiv.orgresearchgate.netconicet.gov.arresearchgate.netnih.govnih.govresearchgate.net. This pathway involves a series of dehydration, epimerization, and reduction reactions to convert the C6 hydroxyl group of dTDP-glucose into a hydrogen atom, characteristic of deoxy sugar formation oup.comacs.orgmdpi.comnih.govbiorxiv.org.

This compound: While this compound is an intermediate in nucleotide sugar metabolism umaryland.edu, its primary described metabolic fate is distinct from the direct glycosyl donor roles of the others. It serves as a substrate for This compound 6-dehydrogenase (EC 1.1.1.186) , an enzyme that oxidizes this compound to dTDP-D-galacturonate wikipedia.org. This pathway represents a specific modification of the sugar moiety rather than its direct transfer in polysaccharide synthesis, although dTDP-galacturonate can also participate in glycosylation.

Comparative Aspects

| Feature | This compound | UDP-galactose | GDP-mannose | dTDP-rhamnose |

| Nucleotide Base | dTDP (Deoxythymidine diphosphate) | UDP (Uridine diphosphate) | GDP (Guanosine diphosphate) | dTDP (Deoxythymidine diphosphate) |

| Primary Precursor | Glucose-1-phosphate (via dTDP-glucose) | UDP-glucose wur.nlresearchgate.netnih.govresearchgate.netscielo.br | Mannose-1-phosphate frontiersin.org | Glucose-1-phosphate wur.nlresearchgate.netnih.govoup.commdpi.comresearchgate.net |

| Key Biosynthetic Enzymes | This compound 6-dehydrogenase (EC 1.1.1.186) wikipedia.org | UDP-galactose epimerase (GalE) wur.nlresearchgate.netnih.govresearchgate.net | GDP-mannose pyrophosphorylase frontiersin.org; GDP-mannose-4,6-dehydratase (GMD) researchgate.netoup.comnih.govacs.orgmdpi.com | RmlA, RmlB, RmlC, RmlD wur.nlresearchgate.netoup.comnih.govmdpi.comnih.govbiorxiv.orgresearchgate.netconicet.gov.arresearchgate.netnih.govnih.govresearchgate.net |

| Key Transformation Step | Oxidation at C6 to galacturonate wikipedia.org | Epimerization at C4 researchgate.netscielo.br | Dehydration (GMD) to form GDP-4-keto-6-deoxy-D-mannose; precursor for other sugars oup.comnih.govacs.orgmdpi.com | 4,6-dehydration, epimerization, and reduction to form a deoxy sugar oup.comacs.orgmdpi.comnih.govbiorxiv.org |

| Common Biological Roles | Intermediate; precursor for dTDP-galacturonate umaryland.eduwikipedia.org | Direct glycosyl donor; involved in polysaccharide synthesis (e.g., EPS) wur.nlscielo.brwikipedia.org | Precursor for GDP-fucose & GDP-rhamnose; direct glycosyl donor; cell wall formation researchgate.netnih.govacs.orgmdpi.com | Direct glycosyl donor; critical for bacterial polysaccharide synthesis (e.g., LPS, EPS) wur.nloup.comnih.govmdpi.comresearchgate.netconicet.gov.ar |

| Typical Organismal Distribution | Found as intermediates in bacteria, archaea, eukaryotes umaryland.eduwikipedia.org | Widespread in bacteria, archaea, eukaryotes nih.govwikipedia.org | Widespread in bacteria, archaea, eukaryotes nih.gov | Primarily bacteria and archaea nih.govmdpi.combiorxiv.org |

Substrate Specificity and Functional Divergence

The enzymes involved in nucleotide sugar metabolism exhibit distinct substrate specificities, ensuring the precise channeling of metabolic flux. For instance, UDP-galactose 4-epimerase (GalE) specifically acts on UDP-glucose to produce UDP-galactose researchgate.netacs.org, while the dTDP-glucose 4,6-dehydratase (RmlB) is specific for dTDP-glucose in the rhamnose pathway acs.org. Similarly, GDP-mannose-4,6-dehydratase (GMD) acts on GDP-mannose to initiate the synthesis of GDP-fucose and GDP-rhamnose oup.comnih.govacs.orgmdpi.com. The enzymes in the dTDP-rhamnose pathway (RmlA-D) are specifically adapted for deoxy sugar formation, a process that involves multiple enzymatic steps to modify the sugar backbone oup.commdpi.comnih.govbiorxiv.orgresearchgate.net.

In contrast to the direct roles of UDP-galactose, GDP-mannose, and dTDP-rhamnose as donors for glycosyltransferases in the synthesis of diverse glycoconjugates mdpi.comwikipedia.org, this compound's most prominently described metabolic function is its conversion to dTDP-galacturonate by this compound 6-dehydrogenase wikipedia.org. This highlights a divergence in their primary metabolic roles, with this compound undergoing a specific enzymatic modification, whereas the others are more directly utilized as activated sugar donors for building complex carbohydrate structures.

Compound List:

this compound

UDP-galactose

GDP-mannose

dTDP-rhamnose

UDP-glucose

Glucose-1-phosphate

Mannose-1-phosphate

dTDP-glucose

dTDP-galacturonate

GDP-fucose

GDP-rhamnose

UDP-rhamnose

dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose (dTDP-d-Fucp3NAc)

Enzymology and Structural Biology of Dtdp Galactose Interacting Proteins

Enzymes Directly Utilizing dTDP-Galactose as Substrate

A number of enzymes have been identified that use this compound as a direct substrate, catalyzing transformations that lead to the formation of other sugar nucleotide precursors.

This compound 6-Dehydrogenase (EC 1.1.1.186)

This compound 6-dehydrogenase, also known as thymidine-diphosphate-galactose dehydrogenase, is an oxidoreductase that plays a role in nucleotide sugars metabolism. wikipedia.orgcreative-enzymes.com Its systematic name is dTDP-D-galactose:NADP+ 6-oxidoreductase. wikipedia.orgcreative-enzymes.comqmul.ac.uk

dTDP-D-galactose + 2 NADP⁺ + H₂O ⇌ dTDP-D-galacturonate + 2 NADPH + 2 H⁺ wikipedia.orgqmul.ac.uk

The product, dTDP-D-galacturonate, is a precursor for the synthesis of other sugar derivatives. jax.org

The catalytic activity of this compound 6-dehydrogenase is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) as the electron acceptor. wikipedia.orgqmul.ac.uk Two molecules of NADP⁺ are reduced to NADPH for every molecule of dTDP-D-galactose that is oxidized. wikipedia.orgqmul.ac.uk

dTDP-4-amino-4,6-dideoxy-D-galactose acyltransferase (EC 2.3.1.210)

This enzyme, systematically named acetyl-CoA:dTDP-4-amino-4,6-dideoxy-α-D-galactose N-acetyltransferase, is involved in the modification of a derivative of this compound. wikipedia.orgqmul.ac.uk Other names for this enzyme include TDP-fucosamine acetyltransferase, WecD, and RffC. qmul.ac.uk

The enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to dTDP-4-amino-4,6-dideoxy-α-D-galactose. qmul.ac.uk The reaction is as follows:

acetyl-CoA + dTDP-4-amino-4,6-dideoxy-α-D-galactose ⇌ CoA + dTDP-4-acetamido-4,6-dideoxy-α-D-galactose qmul.ac.uk

The product of this reaction, dTDP-4-acetamido-4,6-dideoxy-D-galactose, is a key component in the biosynthesis of the enterobacterial common antigen (ECA). wikipedia.orgqmul.ac.ukexpasy.orgcreative-enzymes.com

dTDP-4-amino-4,6-dideoxygalactose transaminase (EC 2.6.1.59)

This transaminase is responsible for the synthesis of dTDP-4-amino-4,6-dideoxy-D-galactose (dTDP-Fuc4N). uniprot.orguniprot.org It catalyzes the transfer of an amino group from L-glutamate to dTDP-4-keto-6-deoxy-D-glucose, a downstream product in the this compound metabolic pathway. uniprot.orguniprot.orgexpasy.org

The reaction is: dTDP-4-dehydro-6-deoxy-alpha-D-glucose + L-glutamate ⇌ dTDP-4-amino-4,6-dideoxy-alpha-D-galactose + 2-oxoglutarate expasy.org

This enzyme requires pyridoxal (B1214274) 5'-phosphate as a cofactor for its activity. uniprot.orggenome.jp It is a key enzyme in the biosynthetic pathway of the enterobacterial common antigen. uniprot.orguniprot.org

Enzymes Where this compound Acts as an Inhibitor or Regulator

In addition to being a substrate, this compound can also function as a regulatory molecule, typically through feedback inhibition, controlling the flux of metabolites through a biosynthetic pathway.

Research has shown that this compound can act as an inhibitor of dTDP-glucose-4,6-dehydratase . wisc.edu This enzyme catalyzes an early step in the biosynthesis of many deoxysugars. While this compound binds to the enzyme, it cannot be converted to the product, dTDP-4-keto-6-deoxyglucose. This binding, however, prevents the natural substrate, dTDP-glucose, from being processed, thus inhibiting the enzyme with a reported inhibition constant (KI) of 97 µM. wisc.edu This inhibitory action serves as a potential feedback mechanism to regulate the production of deoxysugar precursors.

Interactive Data Tables

Table 1: Enzymes Directly Utilizing this compound or its Derivatives

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor | Biological Pathway |

|---|---|---|---|---|---|

| This compound 6-Dehydrogenase | 1.1.1.186 | dTDP-D-galactose, H₂O | dTDP-D-galacturonate, H⁺ | NADP⁺ | Nucleotide Sugars Metabolism |

| dTDP-4-amino-4,6-dideoxy-D-galactose acyltransferase | 2.3.1.210 | acetyl-CoA, dTDP-4-amino-4,6-dideoxy-α-D-galactose | CoA, dTDP-4-acetamido-4,6-dideoxy-α-D-galactose | - | Enterobacterial Common Antigen Biosynthesis |

Table 2: Enzyme Regulation by this compound

| Enzyme Name | EC Number | Role of this compound | Type of Regulation |

|---|

Interaction with dTDP-Glucose-4,6-Dehydratase

Binding Specificity and Inhibitory Kinetics

Thymidine (B127349) diphosphate (B83284) (dTDP)-glucose-4,6-dehydratase, also known as RmlB, is a critical enzyme in the biosynthetic pathway of dTDP-L-rhamnose, an essential component of the cell wall in many pathogenic bacteria. This enzyme facilitates the conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-glucose. researchgate.net this compound has been explored as a potential inhibitor of RmlB.

Research on RmlB from various microorganisms has provided insights into its interaction with this compound. This compound has been shown to be an inhibitor of dTDP-glucose-4,6-dehydratase, and in the case of the enzyme from Escherichia coli, it exhibits competitive inhibition with an inhibitory constant (KI) of 97 µM. wisc.edu This indicates that this compound binds to the active site of the enzyme, thereby competing with the natural substrate, dTDP-glucose. Although it binds, this compound is not converted to the corresponding dTDP-4-keto-6-deoxyglucose product. wisc.edu

The enzyme's ability to bind this compound stems from its less than absolute substrate specificity. The primary structural difference between dTDP-glucose and this compound lies in the stereochemistry at the C4' position of the sugar moiety. While this difference is crucial for the catalytic dehydration reaction, it does not completely prevent the binding of this compound to the active site. The active site can accommodate the galactose configuration, but it is unable to facilitate the subsequent catalytic steps. wisc.edu

Inhibitory kinetic studies are typically conducted to determine the Michaelis-Menten constant (Km) for the substrate and the inhibitory constant (KI) for the inhibitor. For dTDP-glucose-4,6-dehydratase, these parameters help to quantify the enzyme's affinity for its substrate and the potency of inhibitors like this compound. wisc.edu

Table 1: Inhibitory Kinetics of this compound against dTDP-Glucose-4,6-Dehydratase

Structural Characterization of this compound Biosynthetic and Utilizing Enzymes

X-ray Crystallography Studies

X-ray crystallography has been instrumental in determining the three-dimensional structures of enzymes that synthesize and utilize this compound, offering atomic-level details of their mechanisms and ligand interactions.

One such enzyme is dTDP-D-glucose 4,6-dehydratase (RmlB). The crystal structure of RmlB from Streptococcus suis has been solved, providing insights into its active site and how it interacts with substrates and inhibitors. acs.org Another key enzyme is the 3,4-ketoisomerase, FdtA, from Aneurinibacillus thermoaerophilus, which is involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-Fucp3NAc). The crystal structure of FdtA in complex with dTDP has been determined at a resolution of 1.5 Å. nih.gov

The structures of these enzymes reveal common architectural themes as well as features unique to their specific functions. For instance, many of these enzymes are multimeric, often forming homodimers or higher-order oligomers. nih.govresearchgate.net The active sites are typically located at the interface between domains or subunits.

Table 2: X-ray Crystallography Data for this compound Interacting Proteins

Active Site Architecture and Ligand Binding

The active sites of enzymes that interact with this compound are precisely structured to bind the nucleotide sugar. These binding pockets can be conceptually divided into a region that recognizes the dTDP portion and another that accommodates the galactose moiety.

In dTDP-glucose-4,6-dehydratase (RmlB), the active site is located in a deep cavity formed between the N-terminal NAD+-binding domain and the C-terminal dTDP-glucose-binding domain. researchgate.net A conserved catalytic triad (B1167595), often comprising Tyr, Lys, and a third residue like Thr, is a hallmark of the short-chain dehydrogenase/reductase (SDR) family to which RmlB belongs. acs.org When this compound binds, the dTDP part occupies a position similar to that of the natural substrate, while the galactose sugar interacts with specific active site residues. The stereochemistry at the C4'-hydroxyl group of galactose prevents the productive alignment required for catalysis, thus leading to inhibition. wisc.edu

In the 3,4-ketoisomerase FdtA, the active site features a cluster of histidine residues, with His49 and His51 being strictly conserved in many related enzymes. nih.gov Structural and mutagenesis studies suggest that His49 functions as the active site base. nih.gov The binding of the dTDP moiety is a common feature, while the specific interactions with the sugar portion dictate the enzyme's catalytic function.

Similarly, in N-acetyltransferases that utilize dTDP-amino sugars, the active site is designed to bind both the dTDP-sugar and the co-substrate, typically acetyl-CoA. wisc.edu The binding of the dTDP-sugar often involves interactions with residues from different subunits in multimeric enzymes. wisc.edu

Conformational Dynamics and Catalytic Implications

Conformational changes are integral to the catalytic cycles of many enzymes that interact with this compound, facilitating substrate binding, catalysis, and product release.

For dTDP-glucose-4,6-dehydratase (RmlB), the binding of the substrate is thought to induce conformational changes that optimize the active site for catalysis. wisc.edu However, studies on some RmlB enzymes suggest that substrate binding does not cause a substantial conformational change. researchgate.net The binding of an inhibitor like this compound can lock the enzyme in a non-productive conformation. wisc.edu Furthermore, the nicotinamide cofactor (NAD+/NADH) itself can undergo conformational changes during the reaction cycle, which is believed to fine-tune its redox potential. acs.orgresearchgate.net

In the case of the D-galactose/D-glucose-binding protein (GGBP) from Escherichia coli, the binding of its ligand, glucose (a close analog of galactose), stabilizes the protein structure against pressure-induced perturbations. nih.gov This stabilization is a result of reduced conformational dynamics in the ligand-bound state. nih.gov Such ligand-induced stabilization and conformational restriction are likely common features for many this compound binding proteins.

Protein Engineering Approaches to Modify Specificity or Activity

Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are powerful tools for modifying the specificity and activity of enzymes that interact with this compound. slideshare.net These approaches provide valuable insights into the structure-function relationships of these enzymes and can lead to the development of novel biocatalysts.

Site-directed mutagenesis has been successfully used to alter the substrate specificity of glycosyltransferases. By mutating key residues in the active site that interact with the sugar moiety, it is possible to switch the enzyme's preference from one sugar donor to another. For example, studies on L-arabinose isomerase have shown that mutations in the substrate-binding pocket can significantly enhance its catalytic efficiency towards D-galactose. researchgate.net

In dTDP-glucose-4,6-dehydratase, mutagenesis of the conserved catalytic triad residues (Thr, Tyr, and Lys) has been shown to dramatically reduce or abolish enzyme activity, confirming their crucial roles in the catalytic mechanism. acs.org Such studies are fundamental to understanding the contribution of individual amino acids to catalysis.

An intriguing example of altered activity comes from the study of an N-formyltransferase (QdtF) from Providencia alcalifaciens. This enzyme was found to have a second, allosteric binding site for its dTDP-sugar substrate located in an ankyrin repeat domain. nih.govnih.gov Mutation of a key residue in this allosteric site significantly reduced the enzyme's catalytic activity, demonstrating a novel regulatory mechanism where ligand binding to a distal site influences catalysis. nih.govwisc.edu This discovery opens up new possibilities for engineering allosteric control into enzymes.

Table 3: Examples of Protein Engineering on this compound Interacting or Related Enzymes

Kinetic Analysis of this compound-Related Enzymes

The kinetic characterization of enzymes that either produce, modify, or are inhibited by thymidine diphosphate galactose (this compound) and its derivatives is fundamental to understanding their biological roles and mechanisms. This analysis typically involves determining key parameters that describe the rate of the enzymatic reaction and the enzyme's affinity for its substrates and inhibitors.

Steady-State Kinetics

Steady-state kinetic analysis measures the rate of an enzymatic reaction when the concentration of the enzyme-substrate complex is relatively constant over time. This approach allows for the determination of the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which provide insights into substrate binding and turnover.

While many enzymes are involved in the biosynthesis of this compound derivatives, they often utilize precursors like dTDP-D-glucose. For instance, the enzyme dTDP-4-amino-4,6-dideoxygalactose transaminase (WecE) from Escherichia coli is crucial for synthesizing dTDP-4-amino-4,6-dideoxy-D-galactose. uniprot.org Kinetic studies on this enzyme have focused on its action on the precursor, dTDP-4-keto-6-deoxy-D-glucose, establishing a K_m value of 0.11 mM and a k_cat of 0.38 s⁻¹ for the reaction that ultimately yields the this compound derivative. uniprot.org

Direct kinetic data for enzymes utilizing a this compound derivative as the primary substrate is available for certain N-acetyltransferases. These enzymes catalyze the transfer of an acetyl group to an amino sugar. A notable example is QdtC, an N-acetyltransferase from Thermoanaerobacterium thermosaccharolyticum, which can act on both glucose and galactose-configured amino sugars. Although its preferred substrate is dTDP-3-amino-3,6-dideoxy-D-glucose, it also demonstrates activity with dTDP-3-amino-3,6-dideoxy-D-galactose. The catalytic efficiency (k_cat/K_m) for the galactose derivative is approximately half of that for the glucose derivative, indicating a lower but significant activity. researchgate.net Another aminotransferase, QdtB, has also been shown to be capable of processing a this compound derivative, specifically dTDP-3-keto-6-deoxy-D-galactose, highlighting the adaptability of some of these enzymes. nih.gov

| Enzyme | Source Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| dTDP-4-amino-4,6-dideoxygalactose transaminase (WecE) | Escherichia coli | dTDP-4-keto-6-deoxy-D-glucose* | 0.11 | 0.38 | 3.45 x 10³ | uniprot.org |

| QdtC (N-acetyltransferase) | Thermoanaerobacterium thermosaccharolyticum | dTDP-3-amino-3,6-dideoxy-D-glucose | - | - | 7.9 x 10⁴ | researchgate.net |

| dTDP-3-amino-3,6-dideoxy-D-galactose | - | - | 4.2 x 10⁴ |

*Substrate is the precursor that is converted to a this compound derivative.

Enzyme Inhibition Studies

Enzyme inhibition studies are critical for understanding regulatory mechanisms and for designing potential therapeutic agents. In the context of this compound, the compound itself can act as an inhibitor of enzymes involved in related pathways.

A clear example of this is the inhibition of dTDP-glucose-4,6-dehydratase from Escherichia coli. This enzyme catalyzes the first committed step in the biosynthesis of many 6-deoxysugars, converting dTDP-glucose to dTDP-4-keto-6-deoxyglucose. wisc.edu Research has shown that this compound acts as a competitive inhibitor of this enzyme. wisc.edu Although this compound can bind to the active site, it cannot be oxidized to the necessary dTDP-4-ketoglucose intermediate, thus halting the catalytic cycle. wisc.edu The inhibition constant (K_i), which represents the concentration of inhibitor required to reduce the enzyme's activity by half, was determined to be 97 µM. wisc.edu This finding provides important information about the structural requirements for substrate binding and catalysis within the active site of the 4,6-dehydratase enzyme. wisc.edu

| Enzyme | Source Organism | Inhibitor | Type of Inhibition | K_i (µM) | Reference |

|---|---|---|---|---|---|

| dTDP-glucose-4,6-dehydratase | Escherichia coli | This compound | Competitive | 97 | wisc.edu |

Advanced Methodologies and Research Applications

Analytical Methods for dTDP-Galactose Detection and Quantification

The detection and quantification of this compound and its intermediates are crucial for understanding its biosynthetic pathways and enzymatic reactions. Various advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotide sugars like this compound. creative-proteomics.com It allows for the separation, identification, and quantification of these highly polar compounds from complex biological mixtures. creative-proteomics.comoup.com

Several HPLC modes are utilized for the analysis of this compound and related compounds:

Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely used method that involves adding an ion-pairing reagent to the mobile phase. oup.comjhu.edu This reagent forms a neutral complex with the negatively charged phosphate (B84403) groups of the nucleotide sugars, allowing for their separation on a non-polar stationary phase like C18. doi.orgnih.gov This method has been successfully used to separate a mixture of common nucleotide sugars, including UDP-Gal, which is structurally similar to this compound. oup.comnih.gov

Anion-Exchange Chromatography (AEC): AEC separates molecules based on their net negative charge. doi.org While effective for separating some nucleotide sugars, it can sometimes result in co-elution of certain species, which can complicate analysis. oup.com

Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique stationary phase that can separate highly polar compounds, including nucleotide sugars, without the need for ion-pairing reagents, making it more compatible with mass spectrometry. nih.govacs.org

The choice of HPLC method often depends on the specific research question, the complexity of the sample, and the detection method used. UV detection at 254 nm or 262 nm is commonly employed due to the presence of the thymine (B56734) base in this compound. doi.org

Table 1: HPLC Methods for Nucleotide Sugar Analysis

| HPLC Mode | Stationary Phase | Mobile Phase Principle | Detection | Application |

| Ion-Pair Reversed-Phase (IP-RP) | C18, ODS | Addition of an ion-pairing reagent (e.g., tetrabutylammonium) to a reverse-phase eluent. doi.org | UV | Separation of a wide range of nucleotide sugars. oup.com |

| Anion-Exchange (AEC) | Quaternary ammonium (B1175870) functionalized resin | Elution with a salt or pH gradient. doi.org | UV | Separation of charged molecules like nucleotide sugars. doi.org |

| Porous Graphitic Carbon (PGC) | Porous Graphitic Carbon | Elution with a gradient of organic solvent (e.g., acetonitrile) in a volatile buffer. nih.gov | UV, MS | Analysis of polar compounds without ion-pairing reagents. acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of this compound and its biosynthetic intermediates. nih.gov Both ¹H and ¹³C NMR are used to determine the precise stereochemistry and connectivity of atoms within the sugar and nucleotide moieties. nih.govrsc.org

In the context of this compound research, NMR is particularly valuable for:

Confirming the structure of synthesized compounds: When this compound or its derivatives are produced via chemical or chemoenzymatic synthesis, NMR is used to verify their identity and purity. nih.gov

Identifying and characterizing reaction intermediates: In studies of biosynthetic pathways, NMR can be used to identify and elucidate the structure of transient intermediates, providing insights into the reaction mechanism. portlandpress.comresearchgate.net For example, in the study of the biosynthesis of dTDP-d-Fucp3NAc, a derivative of this compound, ¹H and ¹³C NMR were crucial for characterizing the intermediate products. nih.gov

Studying enzyme kinetics and mechanisms: By using isotopically labeled substrates (e.g., ¹³C-labeled glucose), NMR can be used to follow the course of enzymatic reactions in real-time and to identify the specific atoms involved in bond-making and bond-breaking events. acs.org

Table 2: Representative NMR Applications in dTDP-Sugar Research

| Nucleus | Experiment Type | Information Obtained | Reference |

| ¹H | 1D and 2D (e.g., COSY, TOCSY) | Proton chemical shifts, coupling constants, stereochemistry of the sugar ring. rsc.org | rsc.org |

| ¹³C | 1D and 2D (e.g., HSQC, HMBC) | Carbon chemical shifts, connectivity of the carbon skeleton. rsc.org | rsc.org |

| ³¹P | 1D | Information about the phosphate groups and the pyrophosphate linkage. |

Mass Spectrometry (MS) is a highly sensitive technique used for the detection and identification of molecules based on their mass-to-charge ratio (m/z). microbiologyresearch.org In the study of this compound, MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for pathway characterization. microbiologyresearch.orgnih.gov

Key applications of MS in this field include:

Identification of biosynthetic intermediates: LC-MS/MS can be used to detect and identify even trace amounts of intermediates in a biosynthetic pathway. microbiologyresearch.org By analyzing the fragmentation patterns of the parent ions, the structure of the intermediates can be deduced. microbiologyresearch.orgresearchgate.net In the characterization of the dTDP-D-desosamine pathway, a derivative pathway of dTDP-glucose, LC/MS/MS was instrumental in identifying the various dTDP-sugar intermediates. microbiologyresearch.org

Quantification of nucleotide sugars: Using techniques like selected reaction monitoring (SRM), MS can provide highly specific and sensitive quantification of this compound and other nucleotide sugars in complex biological samples. researchgate.net

Screening for enzyme activity: MS can be used to monitor the conversion of a substrate to a product in an enzymatic reaction, allowing for the rapid screening of enzyme activity. iastate.edu

The high sensitivity and specificity of MS make it an invaluable tool for elucidating the complex biosynthetic pathways involving this compound. portlandpress.commicrobiologyresearch.org

Spectrophotometric and radiochemical assays are traditional yet effective methods for measuring the activity of enzymes involved in this compound metabolism.

Spectrophotometric Assays: These assays rely on a change in absorbance of light at a specific wavelength as a result of the enzymatic reaction. researchgate.net For example, the activity of dehydrogenases involved in dTDP-sugar biosynthesis can be monitored by following the change in absorbance of NAD(P)H at 340 nm. researchgate.netnih.gov Coupled enzyme assays are also common, where the product of the first reaction is the substrate for a second, color-producing reaction. rndsystems.com

Radiochemical Assays: These highly sensitive assays use radioactively labeled substrates (e.g., with ³²P or ¹⁴C) to track the progress of a reaction. wisc.edu The products are typically separated from the substrates using techniques like thin-layer chromatography (TLC), and the radioactivity in the product spot is quantified. wisc.edu A radiochemical assay was developed to measure the steady-state kinetic parameters for dTDP-glucose 4,6-dehydratase, a key enzyme in the biosynthesis of many deoxysugars derived from dTDP-glucose. wisc.edu

While radiochemical assays offer high sensitivity, the use of radioactive materials requires specialized handling and disposal procedures. Spectrophotometric assays, on the other hand, are generally safer and more amenable to high-throughput screening. rndsystems.com

Synthetic Biology and Glycan Engineering Applications

The ability to synthesize this compound and its derivatives is crucial for a variety of applications in synthetic biology and glycan engineering. These activated sugar donors are essential for the construction of complex carbohydrates and glycoconjugates. researchgate.net

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to produce complex molecules like this compound. pibb.ac.cn This approach often involves the chemical synthesis of a precursor molecule, which is then converted to the final product using one or more enzymes. pibb.ac.cn

A common chemoenzymatic strategy for the synthesis of this compound would involve:

Chemical synthesis of galactose-1-phosphate: This can be achieved through various chemical phosphorylation methods.

Enzymatic conversion to this compound: The synthesized galactose-1-phosphate is then reacted with dTTP in the presence of a suitable enzyme, such as a galactose-1-phosphate thymidylyltransferase.

This approach allows for the synthesis of not only this compound but also various derivatives by using modified galactose precursors. pibb.ac.cn The use of enzymes in the final steps ensures high stereoselectivity and avoids the need for extensive protecting group manipulations, which are often required in purely chemical syntheses. pibb.ac.cn One-pot multi-enzyme (OPME) systems are increasingly being used to simplify the synthesis of sugar nucleotides, where multiple enzymes work in a cascade to produce the desired product from a simple starting material. worktribe.com

Construction of Galactose-Containing Glycans for Research

The synthesis of complex, galactose-containing glycans for research purposes is greatly facilitated by chemoenzymatic strategies. These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis, thereby avoiding the laborious need for protecting group manipulations that are a staple of purely chemical approaches qmul.ac.uk. Glycosyltransferases are central to this process, as these enzymes catalyze the formation of specific glycosidic bonds by transferring a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule aimspress.comoup.com.

While uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal) is the most commonly utilized donor for incorporating galactose into glycans in many biological systems aimspress.comresearchgate.net, the use of deoxythymidine diphosphate (dTDP)-activated sugars is critical in the biosynthesis of numerous bacterial polysaccharides and secondary metabolites uniprot.org. Research has demonstrated that glycosyltransferases, including galactosyltransferases (GalTs), exhibit a degree of promiscuity and can sometimes utilize nucleotide sugar analogs aimspress.com. This opens the possibility of using this compound and its derivatives in chemoenzymatic synthesis to create novel glycan structures.

A key challenge is the availability of the this compound donor. However, advances in enzyme engineering are addressing this. For example, by mutating the allosteric site of the enzyme RmlA, which is responsible for forming dTDP-D-glucose, researchers have improved its catalytic efficiency and expanded its substrate tolerance, enabling enhanced access to dTDP-d-galactose among other dTDP-sugars nih.gov. This progress allows for the in vitro and in vivo synthesis of these valuable building blocks, which can then be used by specific glycosyltransferases to construct custom galactose-containing oligosaccharides for biological investigation uniprot.orgnih.gov.

Pathway Engineering for Enhanced Production

The production of this compound and its derivatives for research and biotechnological applications is often enhanced through the metabolic engineering of microbial hosts, most notably Escherichia coli nih.gov. These strategies focus on manipulating the bacterium's native and heterologous enzymatic pathways to channel metabolic flux towards the desired dTDP-sugar.

The biosynthesis of most dTDP-deoxysugars begins with the central precursor dTDP-D-glucose, which is synthesized from glucose-1-phosphate and dTTP by the enzymes RmlA (glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-D-glucose-4,6-dehydratase) rcsb.org. From the key intermediate dTDP-4-keto-6-deoxy-D-glucose, a variety of enzymes can create a diverse array of final products rcsb.org. The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose, for instance, has been achieved in E. coli by expressing a specific set of genes from organisms like Aneurinibacillus thermoaerophilus. This pathway includes a crucial isomerase that converts the 4-keto intermediate into a 3-keto product with a galactose configuration researchgate.netconicet.gov.ar.

Several key strategies are employed to enhance production yields in these engineered systems:

Elimination of Competing Pathways : Knocking out endogenous genes that encode enzymes consuming the central dTDP-sugar intermediates can significantly increase the intracellular pool of these precursors, leading to higher yields of the final product. For example, deleting the wecE gene in E. coli, which consumes TDP-4-keto-6-deoxyglucose, resulted in a substantial increase in the production of downstream heterologous dTDP-sugars rcsb.org.

Precursor Supply Enhancement : Increasing the availability of initial precursors is another effective strategy. In a study aimed at producing a novel flavonoid glycoside using dTDP-6-deoxytalose, researchers engineered the nucleotide biosynthetic genes of E. coli, including galU and rfbD, which led to a seven-fold increase in the final product concentration researchgate.netnih.gov.

These pathway engineering approaches transform microorganisms into efficient cell factories for the sustainable production of rare and valuable dTDP-activated sugars like this compound, which are otherwise difficult to obtain.

Research Models and Systems

Prokaryotic Systems (e.g., Escherichia coli, Campylobacter jejuni, Salmonella Typhimurium, Lactobacillus casei)

Prokaryotic systems are the primary models for studying the biosynthesis and function of this compound and its derivatives, as these compounds are integral components of their cell surface structures.

Escherichia coli serves as a fundamental model for the study and production of dTDP-sugars. The biosynthesis of the enterobacterial common antigen (ECA) in E. coli involves dTDP-4-acetamido-4,6-dideoxy-D-galactose, a derivative synthesized from a dTDP-glucose precursor qmul.ac.ukuniprot.orgasm.org. The enzymes in this pathway, such as the transaminase WecE and the acyltransferase WecD, are well-characterized and demonstrate the native utility of this compound derivatives in this organism qmul.ac.ukuniprot.org. Furthermore, E. coli is the preferred host for heterologous expression of dTDP-sugar biosynthetic pathways from other bacteria, enabling detailed functional analysis and pathway engineering rcsb.orgnih.gov.

Campylobacter jejuni , a leading cause of gastroenteritis, utilizes dTDP-activated dideoxyhexosamines in its lipooligosaccharide (LOS) outer core. The 81116 strain is capable of synthesizing both dTDP-3-acetamido-3,6-dideoxy-d-glucose and its C-4 epimer, dTDP-3-acetamido-3,6-dideoxy-d-galactose rcsb.orgresearchgate.net. The biosynthetic pathway has been elucidated, involving the enzymes RmlA and RmlB to create the initial dTDP-4-keto-6-deoxyglucose intermediate. A key finding is the role of the aminotransferase WlaRG, which can accommodate substrates with differing stereochemistry at the C-4 position, allowing for the production of both glucose and galactose-configured amino sugars nih.govrcsb.orgresearchgate.net.

Salmonella Typhimurium employs dTDP-activated sugars extensively in the biosynthesis of its O-antigen, a major component of the lipopolysaccharide (LPS). The pathway to produce dTDP-L-rhamnose from dTDP-D-glucose is a classic model system expasy.orgwikigenes.org. Additionally, the synthesis of the enterobacterial common antigen in Salmonella also depends on the formation of dTDP-4-acetamido-4,6-dideoxy-D-galactose, highlighting the requirement of the dTDP-glucose pyrophosphorylase enzyme (RfbA) for this process asm.org. Studies involving the knockout of dTDP-glucose 4,6-dehydratase (rfbB) have shown significant impacts on cell morphology and virulence, underscoring the pathway's importance frontiersin.org.

Lactobacillus casei and related species are known for producing exopolysaccharides (EPS) that are important for their probiotic functions and industrial applications. The repeating units of these EPS molecules are often composed of rhamnose, glucose, and galactose aimspress.comresearchgate.net. The biosynthesis of these polymers relies on nucleotide sugar precursors, including UDP-galactose and dTDP-rhamnose aimspress.com. Research in L. casei CRL 87 has shown that the activities of key enzymes for dTDP-sugar synthesis, such as dTDP-glucose-pyrophosphorylase, are significantly higher when the cells are grown on galactose compared to glucose, which correlates with enhanced EPS production conicet.gov.arnih.gov. This suggests a regulatory link where the presence of galactose promotes the synthesis of the dTDP-sugar precursors required for building the galactose-containing polymer.

Table 1: Research Findings in Prokaryotic Models Related to this compound

| Organism | Finding | Key Enzymes | Relevance to this compound | Citations |

|---|---|---|---|---|

| Escherichia coli | Biosynthesis of enterobacterial common antigen (ECA). | WecE, WecD | Utilizes dTDP-4-acetamido-4,6-dideoxy-D-galactose. | qmul.ac.ukuniprot.orgasm.org |

| Campylobacter jejuni | Synthesis of LOS containing dideoxyhexosamines. | WlaRG, WlaRA | Synthesizes dTDP-3-acetamido-3,6-dideoxy-d-galactose. | nih.govrcsb.orgresearchgate.net |

| Salmonella Typhimurium | Biosynthesis of O-antigen and ECA. | RfbB, RfbA | Requires dTDP-glucose as a precursor for this compound derivatives. | asm.orgfrontiersin.org |

| Lactobacillus casei | Production of galactose-containing EPS. | dTDP-glucose pyrophosphorylase | Galactose in medium enhances enzyme activity for dTDP-sugar synthesis. | conicet.gov.arnih.gov |

Eukaryotic Systems (e.g., Candida albicans, Arabidopsis thaliana)

In contrast to prokaryotes, the direct role of this compound in eukaryotic systems is less defined, with UDP-sugars typically dominating galactose metabolism and glycan construction. However, the existence of homologous enzymes suggests intriguing, and perhaps novel, functions for dTDP-sugar pathways in these organisms.

Candida albicans , an opportunistic fungal pathogen, primarily uses the Leloir pathway for galactose metabolism, which involves UDP-galactose. Surprisingly, its genome contains a gene, GAL102, that encodes a functional homolog of dTDP-glucose 4,6-dehydratase, a key enzyme in bacterial dTDP-sugar synthesis nih.govresearchgate.net. While the downstream products typically associated with this enzyme in bacteria (like dTDP-rhamnose) have not been reported in C. albicans, deletion of GAL102 leads to defects in cell wall integrity and reduced virulence nih.gov. This indicates that the enzyme and its potential dTDP-sugar products play a significant, albeit not fully understood, role in fungal physiology and pathogenesis. The KEGG database also annotates a putative, complete dTDP-L-rhamnose biosynthesis pathway in this organism, further suggesting the relevance of this metabolic route genome.jp.

Arabidopsis thaliana , the model organism for plant biology, has a cell wall rich in complex glycans containing abundant galactose and arabinose frontiersin.org. The synthesis of these polysaccharides occurs in the Golgi apparatus using activated nucleotide sugars transported from the cytosol frontiersin.org. While UDP-galactose is the established donor for galactosylation and UDP-rhamnose is the precursor for rhamnose residues, the genetic machinery for dTDP-sugar synthesis is present. The Arabidopsis genome contains genes for enzymes like dTDP-glucose 4,6-dehydratase, which are homologous to the bacterial RmlB biorxiv.org. The KEGG database confirms the presence of pathways for both Leloir-based galactose metabolism and dTDP-L-rhamnose biosynthesis from glucose-1-phosphate kegg.jp. This suggests that while UDP-sugars are the primary players in building the bulk of the plant cell wall, the enzymatic capability for producing dTDP-activated sugars exists, though their specific products and functions in plants remain an area for further investigation.

Table 2: Evidence of dTDP-Sugar Pathways in Eukaryotic Models

| Organism | Finding | Key Genes/Enzymes | Implied Role | Citations |

|---|---|---|---|---|

| Candida albicans | Presence of a functional dTDP-glucose 4,6-dehydratase. | GAL102 | Essential for cell wall integrity and virulence, despite the absence of known downstream products like rhamnose. | nih.govresearchgate.net |

| Arabidopsis thaliana | Contains genes homologous to bacterial dTDP-sugar synthesis enzymes. | Rhamnose synthesis enzymes (e.g., RHM1) with dehydratase domains. | Genetic potential for dTDP-sugar synthesis exists, though functional roles are not yet defined. UDP-sugars are primary. | frontiersin.orgbiorxiv.orgkegg.jp |

Future Research Directions and Unexplored Avenues

Discovery of Novel dTDP-Galactose Dependent Pathways

While the role of this compound as a precursor for sugars like dTDP-L-rhamnose is well-established, the full extent of its involvement in cellular metabolism remains to be elucidated. Future research should focus on the discovery of new metabolic pathways that are dependent on this compound. Bacteria, in particular, possess a rich diversity of biochemical pathways for synthesizing complex metabolites, and it is plausible that novel enzymatic reactions utilizing this compound await discovery. researchgate.netnih.gov Techniques such as genome mining, coupled with metabolomics and enzymology, can be employed to identify uncharacterized gene clusters that may be involved in the synthesis of novel secondary metabolites or polysaccharides originating from this compound. The exploration of extremophiles and other microorganisms from unique ecological niches may reveal unprecedented modifications and transformations of this sugar nucleotide.

Engineering for Specific Glycoconjugate Production

The ability to produce specific glycoconjugates is of immense interest for therapeutic and industrial applications. Metabolic engineering of microorganisms to produce tailored glycoconjugates using this compound as a key precursor is a promising research avenue. For instance, the production of hyaluronic acid, a glycosaminoglycan with wide-ranging applications, has been demonstrated in engineered Escherichia coli by manipulating pathways involving UDP-glucuronic acid, a related sugar nucleotide. frontiersin.org Similar strategies could be applied to pathways involving this compound. This involves the heterologous expression of glycosyltransferases with desired specificities, along with the optimization of precursor supply by engineering the upstream metabolic pathways. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, also offer a powerful platform for generating complex glycoconjugates. researchgate.net Future work could focus on developing robust and scalable chemoenzymatic processes for the synthesis of vaccines, antibiotics, and other bioactive molecules derived from this compound.

Mechanistic Insights into Enzyme Stereospecificity and Substrate Promiscuity

The enzymes involved in this compound biosynthesis and modification exhibit remarkable stereospecificity, yet some also display a degree of substrate promiscuity. gatech.eduqub.ac.uk A deeper understanding of the molecular basis for these properties is crucial for both fundamental enzymology and protein engineering applications. High-resolution crystal structures of these enzymes in complex with their substrates, products, and inhibitors can provide invaluable mechanistic insights. nih.govnih.gov Site-directed mutagenesis studies, guided by structural data, can help to identify key amino acid residues that govern substrate recognition and catalytic mechanism. nih.gov Investigating the latent activities of these enzymes could also unveil novel catalytic functions. gatech.edu Furthermore, understanding the factors that control substrate promiscuity could enable the engineering of enzymes with altered or broadened substrate specificities for the synthesis of novel sugar derivatives. qub.ac.uknih.gov

Systems Biology Approaches to this compound Metabolism

To gain a holistic understanding of how this compound metabolism is integrated within the broader cellular network, systems biology approaches are essential. This involves the development of comprehensive mathematical models that can simulate and predict metabolic fluxes through the this compound biosynthetic pathway under different conditions. d-nb.info Such models can be used to identify metabolic bottlenecks and to devise strategies for optimizing the production of desired downstream products. Transcriptomic and proteomic analyses can reveal how the expression of genes and proteins involved in this compound metabolism is regulated in response to environmental cues. Integrating these multi-omics datasets will provide a more complete picture of the regulatory networks governing the flux of this important sugar nucleotide.

Evolutionary Aspects of this compound Biosynthesis Pathways

The evolution of metabolic pathways, including those for galactose utilization, is a fascinating area of study. nih.govnih.govresearchgate.net Comparative genomic and phylogenetic analyses of the enzymes involved in this compound biosynthesis across different species can shed light on their evolutionary origins and the selective pressures that have shaped their functions. For example, the galactose utilization pathway has been shown to have degenerated on multiple independent occasions in yeasts, suggesting that its maintenance can be costly in environments lacking galactose. ox.ac.uk Investigating the genomic organization of the genes involved in these pathways, such as the presence or absence of gene clusters, can provide insights into the evolutionary mechanisms driving their organization. nih.govnih.govresearchgate.net Furthermore, studying the evolution of this pathway can inform strategies for its rational engineering in heterologous hosts.

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of dTDP-galactose, and how can they be experimentally validated?

this compound is synthesized via the Leloir pathway, where glucose-1-phosphate is converted to dTDP-glucose by glucose-1-phosphate thymidylyltransferase (EC 2.7.7.24), followed by epimerization to this compound. To validate this pathway, researchers can:

- Use isotopic labeling (e.g., -glucose) to track carbon flow in bacterial models (e.g., E. coli).

- Employ enzyme activity assays with purified proteins (e.g., dTDP-glucose 4,6-dehydratase, EC 4.2.1.46) and monitor reaction intermediates via HPLC or mass spectrometry .

Q. What are the standard methods for quantifying this compound in cellular extracts?

- HPLC with UV/Vis detection : Optimize using ion-pair chromatography (e.g., C18 columns with tetrabutylammonium phosphate buffer).

- Enzymatic assays : Couple this compound 6-dehydrogenase (EC 1.1.1.186) with NADPH production, monitored at 340 nm .

- Critical controls : Include spike-and-recovery experiments to account for matrix effects in complex biological samples .

Advanced Research Questions

Q. How do conflicting reports on the kinetic parameters (e.g., KmK_mKm) of this compound 6-dehydrogenase arise, and how can they be resolved?

Discrepancies in values often stem from:

- Substrate purity : Contaminants (e.g., dTDP-glucose) can alter enzyme kinetics. Validate substrate purity via NMR or enzymatic digestion.

- Assay conditions : pH, temperature, and ionic strength variations affect enzyme activity. Standardize protocols using buffers like Tris-HCl (pH 8.0) and 25°C .

- Data normalization : Use internal standards (e.g., NADPH calibration curves) to correct for instrument drift .

Q. What experimental strategies can elucidate the role of this compound in bacterial exopolysaccharide (EPS) biosynthesis?

- Gene knockout models : Delete genes encoding this compound biosynthesis enzymes (e.g., galE) and analyze EPS composition via glycosyl linkage analysis.

- Structural studies : Use X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes (e.g., this compound bound to glycosyltransferases).

- Metabolic flux analysis : Apply -fluxomics to quantify carbon partitioning into EPS under varying growth conditions .

Q. How can researchers address challenges in detecting this compound in low-abundance microbial systems?

- Sensitivity enhancement : Use derivatization agents (e.g., dansyl hydrazine) for fluorescence-based detection in LC-MS.

- Microscale sampling : Implement single-cell metabolomics or droplet microfluidics to isolate microbial subpopulations.

- Data integration : Combine transcriptomics (e.g., RNA-seq of galactose metabolism genes) with targeted metabolomics .

Data Analysis & Reproducibility

Q. What are the best practices for ensuring reproducibility in this compound-related enzyme assays?

- Protocol standardization : Adopt MIAME (Minimum Information About a Metabolomics Experiment) guidelines for metadata reporting.

- Open-access tools : Use platforms like BRENDA or KEGG to cross-validate enzyme parameters against published datasets .

- Collaborative validation : Share raw data (e.g., chromatograms, kinetic curves) via repositories like MetaboLights or Zenodo .

Q. How can contradictory findings about this compound’s regulatory role in eukaryotic cells be reconciled?

- Cell-type specificity : Perform comparative studies across models (e.g., mammalian vs. plant cells) using CRISPR-Cas9 knock-in/out systems.

- Time-resolved analysis : Track this compound dynamics via live-cell imaging with biosensors (e.g., FRET-based probes).

- Multi-omics integration : Correlate metabolomic data with proteomic profiles of galactosyltransferases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.